![molecular formula C10H17BN4O2 B13688232 [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B13688232.png)
[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a boronic acid group and a 4-methyl-1,4-diazepane moiety. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of the 4-Methyl-1,4-diazepane Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with 4-methyl-1,4-diazepane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.
Reduction: Reduction reactions can target the pyrimidine ring or the diazepane moiety, leading to various reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the diazepane moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced pyrimidine or diazepane derivatives.
Substitution: Various substituted pyrimidine or diazepane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them valuable in drug discovery.
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Boronic acids have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes.
Industry
Industrially, the compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its unique structure and reactivity make it a versatile tool in industrial chemistry.
Wirkmechanismus
The mechanism of action of [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid pinacol ester
- This compound MIDA ester
Uniqueness
Compared to its similar compounds, this compound is unique due to its free boronic acid group, which provides greater reactivity and versatility in chemical reactions. The presence of the 4-methyl-1,4-diazepane moiety also imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H17BN4O2 |
|---|---|
Molekulargewicht |
236.08 g/mol |
IUPAC-Name |
[2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H17BN4O2/c1-14-3-2-4-15(6-5-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3 |
InChI-Schlüssel |
CDHWKFQKFISMSW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)N2CCCN(CC2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13688152.png)

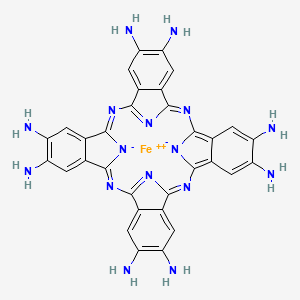
![1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
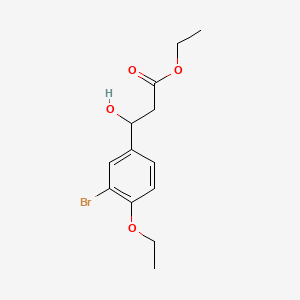
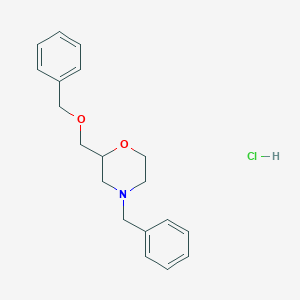


![Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13688207.png)
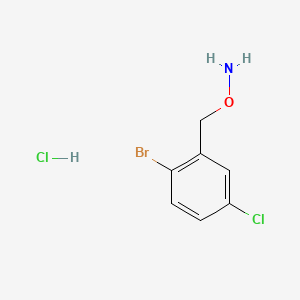
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)
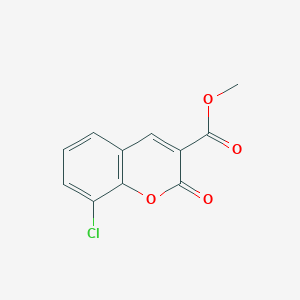
![5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid](/img/structure/B13688228.png)
